molecular formula C11H14O2 B8076700 1-[3-(Methoxymethyl)phenyl]propan-1-one

1-[3-(Methoxymethyl)phenyl]propan-1-one

Cat. No.: B8076700
M. Wt: 178.23 g/mol
InChI Key: GKGFDUPSRVNSEI-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)phenyl]propan-1-one (CAS: Not explicitly provided in the evidence) is a propanone derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the phenyl ring. This compound belongs to the aryl ketone family, characterized by a carbonyl group adjacent to an aromatic system. Key applications include roles as intermediates in pharmaceutical synthesis (e.g., MCHR1 antagonists in ) and as bioactive molecules with anti-inflammatory or enzyme-inhibitory properties.

Properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFDUPSRVNSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Methoxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzyl chloride with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 1-[3-(Methoxymethyl)phenyl]propan-1-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methoxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methoxymethyl groups (electron-donating) enhance solubility in polar solvents compared to electron-withdrawing groups like nitro or sulfone.
  • Steric Effects : Bulky substituents (e.g., phenylthio in ) reduce reaction yields due to steric hindrance during synthesis.

Key Observations :

  • High-Yield Reactions : Thiol additions (e.g., ) and Friedel-Crafts acylations () are efficient for aryl ketones.
  • Challenges : Multi-step syntheses (e.g., ) often require specialized catalysts (e.g., Grubbs-2 for olefin metathesis) and result in variable yields.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
1-(4-Methoxyphenyl)propan-1-one () C₁₀H₁₂O₂ 164.20 Oil (liquid at RT) Soluble in CHCl₃, EtOAc
MPP () C₂₃H₂₂O₂S₂ 394.54 Crystalline solid Soluble in methanol
FE@SNAP () C₂₈H₂₉F₃N₄O₆S 606.61 Not reported Likely polar aprotic solvents

Key Observations :

  • Polarity: Methoxy/methoxymethyl groups increase polarity, enhancing solubility in organic solvents like chloroform or methanol.
  • Crystallinity : Thiol-containing derivatives (e.g., MPP) often form stable crystals, aiding purification.

Key Observations :

  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Sulfone () enhances COX-2 binding affinity.
    • Methoxy Positioning : Para-methoxy () lacks bioactivity, while meta-substituted analogs (e.g., methoxymethyl) may optimize target engagement.

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